Cas no 2650-36-4 ([1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-)

[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)- structure
2650-36-4 structure
Nome del prodotto:[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-
Numero CAS:2650-36-4
MF:C22H23NO6
MW:397.42112660408
CID:261471
PubChem ID:17751008

[1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,3]Dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine,15-ethoxy-5b,6,7,8,13b,15-hexahydro-6-methyl-, (5bR,13bR,15S)-
    • Ethylrhoeagenine
    • Aethylquecksilberjodid
    • Aethyl-rhoeagenin
    • Ethyliodomercury
    • Ethylmercuric iodide
    • Ethylquecksilberiodid
    • Ethyl-quecksilberjodid
    • Mercury,ethyliodo
    • O-ethyl-rheagenine
    • O-ethyl-rhoeagenine
    • DUBIRHEINE
    • 2650-36-4
    • (5bR,13bR,15S)-15-Ethoxy-6-methyl-5b,6,7,8,13b,15-hexahydro-2H,11H-[1,3]dioxolo[7,8][2]benzopyrano[3,4-a][1,3]dioxolo[4,5-h][3]benzazepine
    • (1R,14R,24S)-24-ethoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
    • DTXSID00590815
    • Inchi: InChI=1S/C22H23NO6/c1-3-24-22-18-13(4-5-15-21(18)28-11-25-15)19-20(29-22)14-9-17-16(26-10-27-17)8-12(14)6-7-23(19)2/h4-5,8-9,19-20,22H,3,6-7,10-11H2,1-2H3/t19-,20-,22+/m1/s1
    • Chiave InChI: RKBDCPZCGRWNMP-SJBKTWHCSA-N
    • Sorrisi: CCO[C@H]1O[C@@H]2C3=CC4OCOC=4C=C3CCN(C)[C@@H]2C2C=CC3OCOC=3C1=2

Proprietà calcolate

  • Massa esatta: 397.15300
  • Massa monoisotopica: 397.15253745g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 2
  • Complessità: 606
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 58.6Ų

Proprietà sperimentali

  • PSA: 58.62000
  • LogP: 3.41750
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.